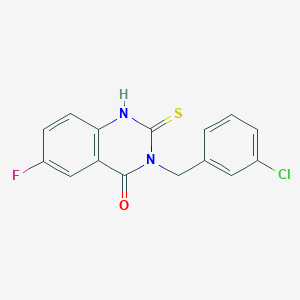

azanide CAS No. 1103502-91-5](/img/structure/B2374295.png)

[3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide, also known as DQ-9, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DQ-9 belongs to the class of quinoxaline derivatives, which have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Wissenschaftliche Forschungsanwendungen

Electropolymerization and Ion Sensitivity

A significant application of quinoxaline derivatives is in the field of electropolymerization and ion sensitivity. A study by Carbas et al. (2012) synthesized a fluorescent polymer with pendant quinoxaline moieties. This polymer exhibited reversible redox and electrochromic behaviors, making it potentially useful in electronic applications. Additionally, the sensitivity of this polymer towards metal cations, particularly Fe³⁺ ions, was highlighted, indicating its potential in ion-detection applications.

Organic Electronics and Light-Emitting Diodes

Quinoxaline-containing compounds are also crucial in the development of organic electronics. Yin et al. (2016) discussed the synthesis of new quinoxaline-containing compounds for use as electron transport materials. These compounds showed favorable electron affinity and good thermal stability. Their application in blue phosphorescent organic light-emitting diodes (PhOLEDs) resulted in high performance, demonstrating their significance in advanced electronic devices.

Cancer Research and Therapeutics

In the field of cancer research, quinoxaline derivatives have been identified as potential therapeutic agents. For instance, El Rayes et al. (2022) prepared a series of quinoxaline derivatives and tested their efficacy on cancer cell viability. Several compounds exhibited significant inhibitory action on cancer cells, with potential for optimization as anticancer drugs.

Antimicrobial Properties

Quinoxaline derivatives have also shown promise in antimicrobial applications. Kalinin et al. (2013) synthesized imidazo[1,5-a]quinoxaline derivatives and evaluated their antimicrobial properties. They found that the antimicrobial efficacy of these compounds varied with different alkyl substituents, indicating their potential as antimicrobial agents.

Synthesis and Reactivity

The synthesis and reactivity of quinoxaline derivatives are key to their diverse applications. Aleksandrov et al. (2020) investigated the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its electrophilic substitution reactions. This study adds to the understanding of the chemical behavior of quinoxaline derivatives, essential for designing new compounds with specific properties.

Concluding Remarks

Quinoxaline derivatives, including 3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide, have a wide range of applications in scientific research, from electronic materials to potential therapeutic agents. Their versatile properties and reactivity make them valuable in various fields of science and technology.

Eigenschaften

IUPAC Name |

N-[3-(3,4-dimethylpyridin-1-ium-1-yl)quinoxalin-2-yl]thiophene-2-sulfonimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S2/c1-13-9-10-23(12-14(13)2)19-18(20-15-6-3-4-7-16(15)21-19)22-27(24,25)17-8-5-11-26-17/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCZDYSZECGESZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[N+](C=C1)C2=NC3=CC=CC=C3N=C2N=S(=O)(C4=CC=CS4)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2374217.png)

![1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B2374226.png)

![Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2374227.png)

![tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate](/img/structure/B2374229.png)

![N-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2374230.png)